molecular formula C9H20Cl2N2 B2443653 1-(Azetidin-3-yl)azepane;dihydrochloride CAS No. 688020-10-2

1-(Azetidin-3-yl)azepane;dihydrochloride

Cat. No.: B2443653
CAS No.: 688020-10-2
M. Wt: 227.17
InChI Key: PAKMNLRNGOSRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)azepane;dihydrochloride is a chemical compound with the molecular formula C9H18N22ClH It is a heterocyclic compound that contains both azetidine and azepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)azepane;dihydrochloride typically involves the reaction of azetidine with azepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the optimal yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment and advanced techniques. The process is designed to be efficient and cost-effective, with a focus on maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)azepane;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully selected to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the compound.

Scientific Research Applications

1-(Azetidin-3-yl)azepane;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in studies of biological processes and interactions, particularly those involving heterocyclic compounds.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)azepane;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Azetidin-3-yl)azepane;dihydrochloride can be compared with other similar compounds, such as:

    Azetidine derivatives: These compounds share the azetidine ring structure and may have similar chemical properties and reactivity.

    Azepane derivatives: These compounds contain the azepane ring and may exhibit similar biological and chemical behavior.

The uniqueness of this compound lies in its combination of both azetidine and azepane rings, which imparts distinct structural and functional characteristics.

Properties

IUPAC Name

1-(azetidin-3-yl)azepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-4-6-11(5-3-1)9-7-10-8-9;;/h9-10H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNBBVBYXVYBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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